1-(2-Bromophenyl)piperidine
Overview
Description
“1-(2-Bromophenyl)piperidine” is a compound that belongs to the class of organic compounds known as aminopiperidines . These are compounds containing a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14BrN . The average mass is 240.140 Da and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Scientific Research Applications
1. Crystal Structure Analysis
The study of hydrogen-bonding patterns in compounds related to 1-(2-Bromophenyl)piperidine, such as its analogues, reveals significant findings in crystallography. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, which leads to the formation of distinct structural motifs and molecular chains. This is crucial for understanding the molecular structure and interactions in crystalline materials (Balderson et al., 2007).
2. Chemical Synthesis and Modification
Research into the synthesis of various 1-arylcyclohexylamines, a category to which this compound belongs, has been conducted for their evaluation as central nervous system depressants. These compounds are synthesized through multiple procedures, demonstrating the versatility and potential for chemical modification in pharmaceutical research (Maddox et al., 1965).
3. Structural and Chemical Properties
The study of compounds structurally related to this compound, such as the title compound in a 2010 study, provides insights into their molecular conformations and intermolecular interactions. These properties are fundamental for the development of new pharmaceuticals and understanding their behavior in biological systems (Kumar et al., 2010).
4. Application in Drug Analysis
The development of methods for the quantification of novel synthetic opioids, which are structurally similar to this compound, in biological matrices like oral fluid. This application is crucial for drug monitoring and forensic analysis (Florou et al., 2022).
5. Pharmacological Investigations
Investigations into the pharmacological effects of compounds structurally related to this compound, such as broperamole, in animal models. These studies provide essential information on the potential therapeutic applications and efficacy of these compounds (Leeling et al., 1980).
6. Synthesis and Biological Properties
Research focused on the synthesis of derivatives of the phencyclidine family, which includes compounds like this compound, and their biological properties. This is significant for the development of new analgesics and understanding the structure-activity relationships of these compounds (Ahmadi et al., 2005).
Safety and Hazards
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Bromophenyl)piperidine” and similar compounds may continue to be a focus of research in the future.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of intra- and intermolecular reactions .
Pharmacokinetics
The pharmacokinetic properties of 1-(2-Bromophenyl)piperidine indicate high gastrointestinal absorption and blood-brain barrier permeabilityIts lipophilicity (Log Po/w) is 3.2, and it has a bioavailability score of 0.55 .
Result of Action
Piperidine derivatives have been associated with various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
The broad application of piperidine derivatives in the pharmaceutical industry suggests that they are generally stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes and proteins . They are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Piperidine has been found to have therapeutic potential against various cancers when treated alone or in combination with some novel drugs .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Properties
IUPAC Name |
1-(2-bromophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSFDQNVQGLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530538 | |
Record name | 1-(2-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156808-79-6 | |
Record name | 1-(2-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156808-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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